Cas no 414886-80-9 (4-(3-FLUOROBENZYL)THIOMORPHOLINE)
4-(3-FLUOROBENZYL)THIOMORPHOLINE Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-FLUOROBENZYL)THIOMORPHOLINE
- 4-[(3-fluorophenyl)methyl]thiomorpholine
- Thiomorpholine, 4-[(3-fluorophenyl)methyl]-
- MLS001000581
- 414886-80-9
- CHEMBL1380945
- Cambridge id 5267076
- SMR000496032
- HMS2814C11
- AB00078067-01
- Z433860554
- AKOS027392926
- DTXSID401326770
-
- MDL: MFCD00811093
- Inchi: 1S/C11H14FNS/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
- InChI Key: NCZPEABQJMHRAM-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC(F)=C2)CCSCC1
Computed Properties
- Exact Mass: 211.08309879Da
- Monoisotopic Mass: 211.08309879Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 28.5Ų
4-(3-FLUOROBENZYL)THIOMORPHOLINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A727148-1g |
4-(3-Fluorobenzyl)thiomorpholine |
414886-80-9 | 97% | 1g |
$433.0 | 2023-06-20 | |
| abcr | AB432497-1 g |
4-(3-Fluorobenzyl)thiomorpholine |
414886-80-9 | 1g |
€512.40 | 2023-07-18 | ||
| abcr | AB432497-5 g |
4-(3-Fluorobenzyl)thiomorpholine |
414886-80-9 | 5g |
€1,373.40 | 2023-07-18 | ||
| Chemenu | CM519891-1g |
4-(3-Fluorobenzyl)thiomorpholine |
414886-80-9 | 97% | 1g |
$*** | 2023-05-30 | |
| abcr | AB432497-1g |
4-(3-Fluorobenzyl)thiomorpholine; . |
414886-80-9 | 1g |
€1555.10 | 2025-04-18 | ||
| abcr | AB432497-5g |
4-(3-Fluorobenzyl)thiomorpholine |
414886-80-9 | 5g |
€1373.40 | 2023-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645939-1g |
4-(3-Fluorobenzyl)thiomorpholine |
414886-80-9 | 98% | 1g |
¥5401.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645939-5g |
4-(3-Fluorobenzyl)thiomorpholine |
414886-80-9 | 98% | 5g |
¥17228.00 | 2024-05-14 | |
| Ambeed | A727148-5g |
4-(3-Fluorobenzyl)thiomorpholine |
414886-80-9 | 97% | 5g |
$1700.0 | 2025-02-21 |
4-(3-FLUOROBENZYL)THIOMORPHOLINE Suppliers
4-(3-FLUOROBENZYL)THIOMORPHOLINE Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-(3-FLUOROBENZYL)THIOMORPHOLINE
Comprehensive Guide to 4-(3-FLUOROBENZYL)THIOMORPHOLINE (CAS No. 414886-80-9): Properties, Applications, and Market Insights
4-(3-FLUOROBENZYL)THIOMORPHOLINE (CAS No. 414886-80-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique thiomorpholine core and 3-fluorobenzyl substituent, serves as a key intermediate in the synthesis of various bioactive molecules. Its molecular structure combines the versatility of fluorinated aromatic systems with the sulfur-containing thiomorpholine ring, making it valuable for drug discovery and material science applications.
The growing interest in fluorinated compounds like 4-(3-FLUOROBENZYL)THIOMORPHOLINE stems from their enhanced metabolic stability and bioavailability, which are critical factors in modern pharmaceutical development. Researchers frequently explore this compound for its potential in designing CNS-targeting drugs, given the ability of fluorine atoms to improve blood-brain barrier penetration. Recent studies also highlight its utility in PET imaging probes, where the 3-fluorobenzyl group acts as a radiolabeling site.
From a synthetic chemistry perspective, 4-(3-FLUOROBENZYL)THIOMORPHOLINE demonstrates remarkable reactivity patterns. The thiomorpholine moiety offers nucleophilic character at the sulfur center, while the fluorobenzyl group participates in various cross-coupling reactions. These properties make it a versatile building block for constructing complex molecular architectures, particularly in medicinal chemistry projects targeting GPCRs and kinase inhibitors.
The commercial availability of 4-(3-FLUOROBENZYL)THIOMORPHOLINE (CAS 414886-80-9) has expanded significantly in recent years, driven by demand from contract research organizations and pharmaceutical companies. Suppliers typically offer this compound with >98% purity, suitable for high-throughput screening and structure-activity relationship studies. Market analysis indicates steady growth in the fluorinated building blocks segment, with 414886-80-9 maintaining a strong position among research chemicals.
Quality control protocols for 4-(3-FLUOROBENZYL)THIOMORPHOLINE emphasize rigorous HPLC analysis and spectroscopic characterization. The compound's stability under various storage conditions makes it suitable for long-term research projects. Many laboratories employ QC/QA procedures that include NMR verification and mass spectrometry to ensure batch-to-batch consistency, particularly when used in preclinical development workflows.
Environmental and safety considerations for handling 4-(3-FLUOROBENZYL)THIOMORPHOLINE follow standard laboratory safety protocols. While not classified as highly hazardous, proper personal protective equipment including gloves and safety goggles is recommended during manipulation. The compound's physicochemical properties (moderate solubility in organic solvents, stability at room temperature) contribute to its manageable handling profile in research settings.
Future research directions for 414886-80-9 may explore its potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). The fluorobenzyl-thiomorpholine scaffold shows promise for developing targeted drug delivery systems, particularly in oncology applications. Additionally, computational studies investigating its molecular interactions with biological targets continue to provide valuable insights for rational drug design approaches.
For researchers sourcing 4-(3-FLUOROBENZYL)THIOMORPHOLINE, verification of CAS 414886-80-9 authenticity through proper certificate of analysis documentation remains essential. The compound's growing importance in fragment-based drug discovery and lead optimization processes underscores the need for reliable suppliers who can provide consistent quality and comprehensive technical support for this valuable chemical building block.
414886-80-9 (4-(3-FLUOROBENZYL)THIOMORPHOLINE) Related Products
- 1208078-64-1(N-(3-fluorobenzyl)-2-[(trifluoromethyl)sulfanyl]ethanamine)
- 1443307-28-5(Benzenethiol, 4-fluoro-2-(4-thiomorpholinylmethyl)-)
- 1443345-91-2(4-fluoro-2-(thiomorpholin-4-ylmethyl)benzaldehyde)
- 414892-61-8(4-(4-METHYLBENZYL)THIOMORPHOLINE)
- 331856-26-9(4-(2-FLUOROBENZYL)THIOMORPHOLINE)
- 115217-19-1(Thiomorpholine, 4-[(pentafluorophenyl)methyl]-)
- 72662-80-7(Thiomorpholine, 4-(phenylmethyl)-)
- 1542-56-9(4-(4-FLUOROBENZYL)THIOMORPHOLINE)
- 414882-72-7(4-(3-METHYLBENZYL)THIOMORPHOLINE)
- 1443338-40-6(3-fluoro-4-(thiomorpholin-4-ylmethyl)benzaldehyde)